(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide
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Overview
Description
(E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes cyano, phenyl, and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE typically involves multiple steps. One common method includes the reaction of 4-[(2-methylbenzyl)oxy]benzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE
- (E)-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-{4-[(2-METHYLBENZYL)OXY]PHENYL}-N~1~-PHENYL-2-PROPENAMIDE is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-[(2-methylphenyl)methoxy]phenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O2/c1-18-7-5-6-8-20(18)17-28-23-13-11-19(12-14-23)15-21(16-25)24(27)26-22-9-3-2-4-10-22/h2-15H,17H2,1H3,(H,26,27)/b21-15+ |
InChI Key |
JFYDWJLXFREAMD-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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